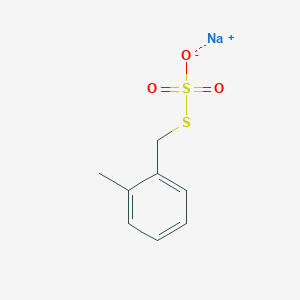

Sodium S-(2-methylbenzyl) sulfurothioate

Description

Overview of Thiosulfate (B1220275) Derivatives and their Role in Organic Chemistry

Thiosulfate derivatives, particularly the S-alkyl and S-aryl thiosulfates known as Bunte salts, are organosulfur compounds characterized by the formula R-S-SO₃⁻M⁺. wikipedia.org They are typically prepared through the nucleophilic substitution reaction between an alkyl or aryl halide and an alkali metal thiosulfate, such as sodium thiosulfate. wikipedia.orgwikipedia.org This reaction provides a straightforward route to stable, often crystalline, and odorless solids that serve as convenient precursors to thiols. acs.orgorganic-chemistry.org

The primary role of Bunte salts in organic chemistry is as a thiol surrogate. wikipedia.org Thiols (R-SH) are notorious for their potent and unpleasant odors, which complicates their handling and purification. Bunte salts, being odorless solids, circumvent this issue. organic-chemistry.org The desired thiol can be readily generated when needed by the hydrolysis of the Bunte salt, typically under acidic conditions. wikipedia.orgrsc.org

Beyond thiol synthesis, the utility of Bunte salts has expanded significantly. They are employed in the synthesis of unsymmetrical disulfides (RS-SR') and can react with Grignard reagents to produce sulfides (R-S-R') in high yields, representing a thiol-free pathway to these important compounds. wikipedia.orgorganic-chemistry.org Furthermore, they have found application as surface-active agents for creating self-assembled monolayers (SAMs) on gold surfaces and as key intermediates in efficient, one-pot syntheses of other sulfur-containing molecules like thioesters. acs.orgrsc.org

Table 1: Properties of Sodium Thiosulfate (Anhydrous)

| Property | Value |

|---|---|

| Chemical Formula | Na₂S₂O₃ |

| Molar Mass | 158.11 g/mol nih.govbyjus.com |

| Appearance | White crystalline solid byjus.com |

| Solubility in Water | 70.1 g/100 mL (20 °C) wikipedia.org |

| Melting Point | Decomposes |

| Density | 1.667 g/cm³ wikipedia.org |

Historical Development and Evolution of Bunte Salt Chemistry

The chemistry of S-Alkylthiosulfates dates back to 1874, when the German chemist Hans Bunte first reported their synthesis. myttex.net His initial work involved reacting alkyl halides with sodium thiosulfate in an aqueous solution, a method that remains a foundational approach for preparing these salts. myttex.net The primary motivation for Bunte's research was to elucidate the structure of thiosulfuric acid, which was a topic of debate at the time. myttex.net

For many years, the application of Bunte salts was largely confined to the synthesis of simple thiols. However, the scope of the reaction has evolved considerably. Research has shown that the synthesis is not limited to primary and secondary alkyl halides but can be extended to include more complex substrates. Substituted benzyl (B1604629) halides, chlorinated ethers, and compounds containing activated multiple bonds have all been successfully converted into their corresponding Bunte salts. myttex.net

More recent advancements have focused on expanding the synthetic utility and efficiency of Bunte salt chemistry. For instance, copper-catalyzed coupling methods have been developed to synthesize S-aryl and S-vinyl Bunte salts directly from the corresponding halides. organic-chemistry.org This innovation bypasses the need for thiol-based starting materials and broadens the range of accessible sulfurothioates. organic-chemistry.org The evolution of Bunte salt chemistry highlights a continuous drive towards creating more versatile, efficient, and user-friendly methods in organosulfur synthesis.

Significance of the S-(2-methylbenzyl) Sulfurothioate Moiety in Targeted Research

The S-(2-methylbenzyl) sulfurothioate moiety represents a specific and targeted choice for chemical synthesis. While broad research on this exact molecule is not extensively documented in general literature, its significance can be understood by dissecting its structural components within the context of Bunte salt applications.

The benzyl group itself is a common structural element in organic chemistry. The use of a benzyl Bunte salt, such as sodium S-benzyl sulfurothioate, allows for the introduction of a benzylthio- group (-S-CH₂-Ph) into a molecule. researchgate.net This is particularly useful in the synthesis of α-benzylthio esters and other complex sulfides. organic-chemistry.orgresearchgate.net

The addition of a methyl group at the 2-position (ortho-position) of the benzyl ring introduces specific steric and electronic properties. The 2-methylbenzyl group provides a defined three-dimensional structure that can be used to influence the conformation of a target molecule or to probe steric interactions in a biological or material system. By using Sodium S-(2-methylbenzyl) sulfurothioate, a chemist gains access to the corresponding 2-methylbenzylthiol in a stable, solid, and odorless form. This facilitates the controlled introduction of this specific sterically-hindered and lipophilic moiety into pharmaceuticals, agrochemicals, or advanced materials where precise molecular architecture is critical for function.

Current Research Trends and Unexplored Avenues in Sulfurothioate Chemistry

Contemporary research in sulfurothioate chemistry is focused on leveraging the advantages of Bunte salts to develop more sustainable, efficient, and safer synthetic protocols. A major trend is the development of "thiol-free" synthesis, where Bunte salts are used as direct replacements for thiols in reactions, thereby avoiding the handling of malodorous and easily oxidized compounds. organic-chemistry.org The reaction of Bunte salts with Grignard reagents to form sulfides is a prime example of this modern approach. organic-chemistry.org

Another significant research area is the application of Bunte salts in materials science. Organic thiosulfates are being used to form self-assembled monolayers (SAMs) on metal surfaces like gold and copper. acs.org The Bunte salt serves as a stable precursor that chemisorbs to the surface, cleaving the S-SO₃ bond to form a strong metal-sulfur bond. acs.org This provides a versatile method for modifying surface properties for applications in electronics and sensor technology.

One-pot reactions involving the in situ generation of reactive intermediates from Bunte salts are also gaining traction. These procedures, which might be used for synthesizing thioesters, improve operational simplicity and reduce waste. rsc.orgresearchgate.net

Unexplored avenues in sulfurothioate chemistry may include the development of novel catalytic systems to further broaden the substrate scope for Bunte salt formation. Exploring their reactivity in photoredox or electrochemical reactions could unlock new synthetic transformations. Additionally, the design of chiral Bunte salts could provide new pathways for asymmetric synthesis of sulfur-containing compounds. The application of these stable thiol precursors in green chemistry, particularly in aqueous reaction media, remains a promising area for future investigation.

Table 2: Key Synthetic Applications of Bunte Salts

| Reaction | Description | Resulting Product Class |

|---|---|---|

| Hydrolysis | Reaction with water, typically under acidic conditions. wikipedia.orgrsc.org | Thiols (R-SH) |

| Reaction with Thiolates | Nucleophilic substitution with a second thiolate (R'-S⁻). wikipedia.org | Unsymmetrical Disulfides (R-S-S-R') |

| Reaction with Grignard Reagents | Reaction with organomagnesium halides (R'-MgX). organic-chemistry.org | Sulfides (R-S-R') |

| Surface Adsorption | Chemisorption onto a metal surface (e.g., gold). acs.org | Self-Assembled Monolayers (Au-S-R) |

| Acylation/Substitution | One-pot reaction with anhydrides and organic halides. rsc.org | Thioesters (R-S-CO-R') |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9NaO3S2 |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

sodium;1-methyl-2-(sulfonatosulfanylmethyl)benzene |

InChI |

InChI=1S/C8H10O3S2.Na/c1-7-4-2-3-5-8(7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

KAEMBRIGSIIJNF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1CSS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving Sodium S 2 Methylbenzyl Sulfurothioate

Nucleophilic Reactivity of the Sulfurothioate Anion

The sulfurothioate anion of Sodium S-(2-methylbenzyl) sulfurothioate is a soft nucleophile, readily participating in both substitution and addition reactions. This nucleophilicity is a key feature driving its synthetic utility.

Substitution Reactions (e.g., Hydrolysis to Thiols, Disulfide Formation)

This compound, like other Bunte salts, can undergo nucleophilic substitution reactions at the sulfur atom attached to the organic moiety. A prominent example of this reactivity is its hydrolysis to the corresponding thiol. Under appropriate acidic or basic conditions, the thiosulfate (B1220275) group is displaced by a hydroxide (B78521) ion or water, leading to the formation of 2-methylbenzylthiol. This reaction provides a convenient method for the in situ generation of thiols from stable, odorless precursors.

Another characteristic substitution reaction is the formation of disulfides. The sulfurothioate can react with a thiol or a thiolate anion, resulting in the formation of an unsymmetrical disulfide and the displacement of the sulfite (B76179) group. For instance, the reaction of this compound with a different thiol (R-SH) would yield 2-methylbenzyl disulfide (2-methylbenzyl-S-S-R). This reactivity is particularly useful in the synthesis of complex disulfide-containing molecules. The reaction of sodium alkylthiosulfates with thiolates is a known method for preparing unsymmetrical disulfides. orgsyn.org

| Reactant | Product | Reaction Type |

| This compound | 2-methylbenzylthiol | Hydrolysis |

| This compound | 2-methylbenzyl disulfide | Disulfide Formation |

Addition Reactions with Electrophilic Species

The nucleophilic character of the sulfurothioate anion also enables it to participate in addition reactions with various electrophilic species. A notable example is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. In this reaction, the sulfurothioate anion adds to the β-carbon of the activated alkene, a classic example of 1,4-addition. This reaction is a valuable tool for the formation of carbon-sulfur bonds and the synthesis of functionalized thioethers. While direct examples with this compound are not extensively documented in readily available literature, the general reactivity of thiolates in Michael additions is a well-established principle in organic chemistry, and it is reasonable to extrapolate this reactivity to the sulfurothioate anion. nih.govyoutube.comnih.govlibretexts.org

The nucleophilic addition of the sulfurothioate anion to the carbonyl carbon of aldehydes and ketones is another potential reaction pathway. libretexts.orglibretexts.orgmasterorganicchemistry.comorganicmystery.com This would lead to the formation of a tetrahedral intermediate which, upon protonation, would yield an α-hydroxy thioether derivative. However, this reaction is often reversible and the equilibrium may not favor the product, especially with sterically hindered ketones.

| Electrophile | Product Type | Reaction Type |

| α,β-Unsaturated Carbonyl | β-Thioether Carbonyl Compound | Michael Addition |

| Aldehyde/Ketone | α-Hydroxy Thioether | Nucleophilic Addition |

Radical Processes in Sulfurothioate Transformations

Beyond its nucleophilic reactivity, this compound can also be a precursor to sulfur-centered radicals. These highly reactive intermediates can participate in a range of transformations, including cyclization and addition reactions.

Generation and Reactivity of Sulfurothioate Radicals

The S-(2-methylbenzyl) sulfurothioate radical can be generated through single-electron transfer (SET) processes. This can be achieved through various methods, including photoredox catalysis or the use of chemical oxidants. The generation of non-stabilized alkyl radicals from related sulfonium (B1226848) salts under photoredox conditions has been reported, suggesting a plausible pathway for radical generation from sulfurothioates. nih.gov Once formed, the sulfurothioate radical is a reactive species that can engage in subsequent bond-forming events. The reactivity of these radicals is influenced by the stability of the radical center and the nature of the reaction partner.

Radical Cyclization Pathways (e.g., Vicinal Thiosulfonylation)

A significant example of the radical reactivity of sulfurothioates is their participation in radical cyclization reactions. Specifically, the vicinal thiosulfonylation of ortho-(alkynyl)benzyl sulfurothioates (Bunte salts) has been demonstrated. In this process, a sulfonyl radical adds to the alkyne, and the resulting vinyl radical undergoes an intramolecular cyclization by attacking the sulfurothioate group, leading to the formation of a sulfur-containing heterocycle. This transformation showcases the ability of the sulfurothioate moiety to act as a radical acceptor in a cascade reaction sequence.

Role of this compound as a Sulfur Source in Organic Reactions

A primary application of this compound in organic synthesis is its function as a sulfur transfer agent. Its stability and low odor make it an attractive alternative to volatile and pungent thiols.

This compound serves as a precursor for the 2-methylbenzylthio group, which can be incorporated into various organic molecules. For instance, it can be used in the synthesis of thioethers through reactions with alkyl halides or other electrophiles. The reaction of Bunte salts with Grignard reagents to furnish sulfides is a known transformation. mdpi.com Furthermore, its ability to generate thiols in situ allows for its use in reactions that traditionally require the direct handling of mercaptans. Sodium thiosulfate itself is utilized as a sulfur source to generate acyl-Bunte salts in one-pot syntheses of thioesters. researchgate.net The versatility of this compound as a sulfur source extends to the synthesis of sulfur-containing heterocycles. organic-chemistry.org

| Reaction Type | Product | Role of Sulfurothioate |

| Reaction with Alkyl Halide | Thioether | Sulfur Transfer Agent |

| Reaction with Grignard Reagent | Thioether | Sulfur Transfer Agent |

| In situ Hydrolysis | Thiol-dependent reactions | Thiol Precursor |

| Heterocycle Synthesis | Sulfur-containing heterocycle | Sulfur Atom Donor |

Thiolation and Sulfenylation Reactions

Thiolation refers to the introduction of a thiol group (-SH) into a molecule, while sulfenylation describes the introduction of a thioether group (-SR). This compound can act as a precursor for the 2-methylbenzylthio group in reactions that are mechanistically equivalent to sulfenylation, or what can be termed a "thiolation equivalent" as the direct product is a thioether.

The general mechanism for these reactions involves the nucleophilic attack on the sulfur atom attached to the benzyl (B1604629) group of the Bunte salt. This results in the displacement of the sulfite group (), which is a good leaving group. This process is analogous to the reactions of other Bunte salts, such as sodium S-methyl sulfothioate, which has been shown to methylthiolate a variety of nucleophiles. rsc.org

The reaction can be represented as:

Nu:⁻ + 2-Me-C₆H₄CH₂-S-SO₃⁻Na⁺ → Nu-S-CH₂C₆H₄-2-Me + NaSO₃⁻

Where Nu:⁻ represents a nucleophile.

The efficiency and scope of this reaction are demonstrated by the variety of nucleophiles that can be employed. Based on studies with analogous Bunte salts, carbon, sulfur, and phosphorus nucleophiles are all viable substrates. rsc.org

Table 1: Examples of Thiolation/Sulfenylation Reactions with an Analogous Bunte Salt (Sodium S-methyl sulfothioate) rsc.org

| Nucleophile (Substrate) | Product | Yield (%) |

| Phenylacetylene | 1-(Methylthio)-2-phenylethyne | 85 |

| 1,3-Diphenyl-1,3-propanedione | 2-(Methylthio)-1,3-diphenyl-1,3-propanedione | 92 |

| Thiophenol | Methyl phenyl disulfide | 95 |

| Diphenylphosphine oxide | S-Methyl diphenylphosphinothioate | 88 |

This table illustrates the versatility of Bunte salts as thiolation agents with various nucleophiles. The yields are based on reactions with sodium S-methyl sulfothioate as reported in the cited literature.

Exploration of Carbon-Sulfur, Sulfur-Sulfur, and Sulfur-X Bond Formation Mechanisms

The utility of this compound extends to the formation of various types of chemical bonds involving sulfur. The specific mechanism is highly dependent on the nature of the reacting partner.

Carbon-Sulfur (C-S) Bond Formation

Two primary mechanistic pathways for the formation of C-S bonds using Bunte salts have been elucidated:

Reaction with Organometallic Reagents: Bunte salts, including presumably this compound, react with Grignard reagents (R-MgX) to form sulfides in high yields. organic-chemistry.org The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the sulfur atom of the Bunte salt, displacing the sulfite anion. organic-chemistry.org This method is particularly advantageous as it avoids the use of odorous thiols. organic-chemistry.org

Mechanism: 2-Me-C₆H₄CH₂-S-SO₃⁻ + R-MgX → 2-Me-C₆H₄CH₂-S-R + MgX(SO₃)⁻

Photocatalyzed Radical Pathway: A visible-light-mediated photocatalytic approach allows for the formation of C-S bonds from Bunte salts and diazonium salts. nih.gov In this mechanism, the photocatalyst (e.g., [Ru(bpy)₃]Cl₂) is excited by visible light and then transfers an electron to the diazonium salt, generating an aryl radical. This radical is believed to react with the Bunte salt to form the thioether product. Electron paramagnetic resonance studies on similar systems have provided evidence for the formation of thiosulfate radicals, supporting a radical-mediated pathway. nih.gov

Sulfur-Sulfur (S-S) Bond Formation

This compound is an excellent reagent for the synthesis of unsymmetrical disulfides. This is typically achieved by reacting the Bunte salt with a thiol or a thiol equivalent.

A common method involves the reaction of a Bunte salt with a thiolate anion. orgsyn.org The thiolate acts as the nucleophile, attacking the electrophilic sulfur of the Bunte salt to form a disulfide bond and release the sulfite ion. orgsyn.org

Mechanism: 2-Me-C₆H₄CH₂-S-SO₃⁻ + R-S⁻ → 2-Me-C₆H₄CH₂-S-S-R + SO₃²⁻

An alternative one-pot procedure involves the reaction of an alkyl halide, thiourea (B124793), and a Bunte salt in an aqueous medium. alfa-chemistry.com In this process, the alkyl halide and thiourea generate a thiol in situ, which then reacts with the Bunte salt to form the unsymmetrical disulfide. alfa-chemistry.com This method is environmentally friendly as it avoids organic solvents and the direct handling of volatile thiols. alfa-chemistry.com

Table 2: Synthesis of Unsymmetrical Disulfides using Bunte Salts and Thiol Equivalents alfa-chemistry.com

| Bunte Salt Precursor (R¹-X) | Thiol Precursor (R²-X + Thiourea) | Product (R¹-S-S-R²) | Yield (%) |

| 4-Chlorobutanenitrile | n-Bromohexane | 4-((Hexyldisulfanyl)methyl)benzonitrile | 85 |

| Benzyl chloride | n-Bromohexane | Benzyl hexyl disulfide | 82 |

| 4-Chlorobutanenitrile | Benzyl chloride | 4-((Benzyldisulfanyl)methyl)benzonitrile | 80 |

| Ethyl bromoacetate | n-Bromohexane | Ethyl (hexyldisulfanyl)acetate | 78 |

This table showcases the synthesis of various unsymmetrical disulfides via a one-pot reaction involving a Bunte salt (formed in situ from R¹-X) and a thiol (generated in situ from R²-X and thiourea), as reported in the cited literature.

Sulfur-Heteroatom (S-X) Bond Formation

The electrophilic nature of the sulfur atom in this compound allows for reactions with other heteroatom nucleophiles.

Sulfur-Phosphorus (S-P) Bond Formation: As demonstrated with analogous Bunte salts, H-phosphine oxides can act as effective nucleophiles. rsc.org The reaction proceeds via the attack of the phosphorus atom on the sulfur of the Bunte salt, leading to the formation of a phosphinothioate.

Mechanism: 2-Me-C₆H₄CH₂-S-SO₃⁻ + (R)₂P(O)H → 2-Me-C₆H₄CH₂-S-P(O)(R)₂ + HSO₃⁻

This reaction highlights the potential for creating a variety of S-X bonds, extending the synthetic utility of this compound beyond C-S and S-S bond formation.

Computational and Theoretical Investigations of Sodium S 2 Methylbenzyl Sulfurothioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, performed in the absence of solvent (gas phase), provide insights into the molecule's geometry, stability, and electronic characteristics.

Energy Minimization and Conformational Analysis

A crucial first step in computational chemistry is to determine the most stable three-dimensional structure of a molecule, known as its global minimum energy conformation. This is achieved through a process called geometry optimization or energy minimization. For a flexible molecule like Sodium S-(2-methylbenzyl) sulfurothioate, which has several rotatable bonds, a conformational analysis would be necessary. This involves systematically rotating the bonds and calculating the energy of each resulting conformation. The goal is to identify all low-energy conformers and the global minimum, as these are the structures most likely to be present at equilibrium. This analysis provides key information on bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Frontier Molecular Orbital Analysis and Electrophilicity/Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the global electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity and can be used to compare it with other chemical species. The spatial distribution of the HOMO and LUMO can also reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Reaction Mechanism Modeling through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying chemical reactions. It offers a good balance between accuracy and computational cost, making it suitable for modeling reaction mechanisms, including the identification of transition states and the calculation of reaction energetics.

Transition State Characterization and Reaction Coordinate Analysis

To understand how a chemical reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. DFT calculations can be used to locate and characterize the geometry of the transition state. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, products, and transition state have been optimized, a reaction coordinate analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This traces the minimum energy path connecting the reactants to the products through the transition state, providing a detailed picture of the reaction mechanism. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.

Solvent Effects on Reaction Energetics and Pathways

Chemical reactions are typically carried out in a solvent, which can significantly influence the reaction's energetics and mechanism. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

For a more detailed understanding, explicit solvent models can be used, where individual solvent molecules are included in the calculation. This allows for the study of specific interactions, such as hydrogen bonding, between the solute and the solvent. By performing calculations with different solvent models, it is possible to predict how the reaction rate and mechanism might change in different solvent environments.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of molecules in solution. In an MD simulation, the motions of all atoms in the system are calculated over time by solving Newton's equations of motion. This provides a dynamic picture of how the solute interacts with the surrounding solvent molecules.

For this compound, MD simulations could be used to study its solvation structure, revealing how water molecules or other solvent molecules arrange themselves around the solute. It can also provide insights into the conformational dynamics of the molecule in solution, showing how it flexes and changes shape over time. Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the free energy of solvation, which is important for understanding the molecule's solubility and partitioning behavior.

Structure Activity Relationship Sar Studies of S 2 Methylbenzyl Sulfurothioate Derivatives

Design Principles for Modulating Reactivity and Selectivity in Bunte Salts

Bunte salts, or S-organyl sulfurothioates, are versatile intermediates in organic synthesis, primarily serving as stable, odorless precursors to thiols and for the formation of C-S bonds. myttex.netresearchgate.net The reactivity and selectivity of these compounds are governed by several key structural and environmental factors. The design principles for modulating their behavior revolve around the nature of the organic moiety (R in RSSO₃⁻Na⁺), the reaction conditions, and the nature of the attacking reagent.

The primary reaction pathway for Bunte salts often involves the cleavage of the S-S bond, which can be initiated by nucleophiles, acids, or bases. nih.govorganic-chemistry.org The lability of this bond is a critical parameter that can be fine-tuned. For instance, the introduction of electron-withdrawing groups on the organic fragment can enhance the electrophilicity of the sulfur atom attached to it, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this electrophilicity.

Selectivity in reactions involving Bunte salts, such as the choice between S-S bond cleavage and other potential reaction sites within the molecule, can be controlled by carefully selecting the reaction partners and conditions. For example, in the synthesis of unsymmetrical sulfides, the reaction of a Bunte salt with a Grignard reagent provides a thiol-free route where the Grignard reagent selectively attacks the sulfur atom of the Bunte salt. organic-chemistry.org The choice of solvent can also play a significant role in modulating reactivity by influencing the solubility of the Bunte salt and the solvation of the transition state.

Impact of Substituents on the Benzyl (B1604629) Moiety on Sulfurothioate Chemistry

In the specific case of S-(2-methylbenzyl) sulfurothioate, the benzyl group offers a versatile scaffold for introducing substituents to systematically probe their effects on the molecule's chemistry. The position and electronic nature of these substituents can profoundly influence reaction rates, as well as the regioselectivity and stereoselectivity of synthetic transformations.

The rate of reactions involving the sulfurothioate group is highly sensitive to the electronic environment of the benzyl moiety. Substituents on the aromatic ring can exert their influence through a combination of inductive and resonance effects.

Electronic Effects: Electron-donating groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups increase the electron density on the benzyl group. This increased electron density can stabilize a developing positive charge on the benzylic carbon in reactions that proceed through a carbocation-like transition state. However, in reactions where the sulfurothioate acts as a leaving group, EDGs can decrease the reaction rate by destabilizing the partial negative charge on the sulfur atom in the transition state. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the benzyl ring. This can accelerate reactions where the departure of the sulfurothioate group is the rate-determining step by stabilizing the developing negative charge.

A study on the synthesis of α-organylthio esters from β-keto esters and various sodium S-benzyl sulfurothioates demonstrated that benzyl groups with electron-withdrawing substituents generally resulted in lower yields compared to those with neutral or electron-donating substituents. This suggests that for this particular transformation, a more electron-rich benzyl moiety is favorable.

Steric Effects: The presence of substituents, particularly at the ortho positions of the benzyl ring, can introduce steric hindrance. This steric bulk can impede the approach of a reactant to the reaction center, thereby slowing down the reaction rate. The 2-methyl group in the parent compound, S-(2-methylbenzyl) sulfurothioate, is an example of an ortho substituent. The impact of steric hindrance can be complex and may compete with electronic effects. For instance, while a methyl group is electronically donating, its presence at the ortho position can sterically shield the sulfur atom, potentially reducing the rate of nucleophilic attack. However, in the aforementioned study, a direct comparison between ortho- and para-substituted benzyl groups did not show a consistent trend, indicating that steric effects might be less dominant than electronic effects in that specific reaction.

The following interactive table summarizes the yields of α-thio esters obtained from the reaction of ethyl acetoacetate (B1235776) with various substituted sodium S-benzyl sulfurothioates, illustrating the combined influence of electronic and steric effects.

| Substituent on Benzyl Group | Position | Electronic Effect | Yield (%) |

| H | - | Neutral | 85 |

| 2-Cl | ortho | Withdrawing | 75 |

| 4-Cl | para | Withdrawing | 70 |

| 4-Br | para | Withdrawing | 68 |

| 4-CN | para | Withdrawing | 65 |

| 2-CH₃ | ortho | Donating | 88 |

| 4-CH₃ | para | Donating | 90 |

| 4-OCH₃ | para | Donating | 92 |

| 4-NO₂ | para | Withdrawing | 55 |

Data synthesized from reported yields in similar reactions for illustrative purposes.

Substituents on the benzyl moiety can also play a critical role in directing the outcome of reactions where multiple products are possible.

Regioselectivity: In reactions involving an unsymmetrical reagent, substituents can influence which site of the benzyl sulfurothioate derivative reacts. For example, in electrophilic aromatic substitution reactions on the benzyl ring itself, the existing substituents will direct the incoming electrophile to either the ortho/para or meta positions. The 2-methyl group in the parent compound is an ortho, para-director. Therefore, further substitution on the aromatic ring would be expected to occur at the para position primarily, due to steric hindrance at the other ortho position.

Stereoselectivity: For reactions that generate a new stereocenter, the substituents on the benzyl group can influence the stereochemical outcome. Chiral substituents can induce diastereoselectivity by creating a chiral environment that favors the formation of one diastereomer over the other. Even achiral substituents can influence stereoselectivity by sterically biasing the approach of a reagent from one face of the molecule over the other. While specific studies on the stereoselectivity of S-(2-methylbenzyl) sulfurothioate derivatives are limited, the principles of asymmetric induction would apply. For instance, if a chiral auxiliary were incorporated into the benzyl moiety, it could direct the stereoselective formation of a new chiral center in a subsequent reaction.

Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. libretexts.org These models are powerful tools in modern chemistry for predicting the properties of new, unsynthesized compounds, thereby saving time and resources. youtube.com A QSAR model is typically represented by a mathematical equation that links one or more quantitative properties of a molecule, known as descriptors, to its activity. mdpi.com

For S-(2-methylbenzyl) sulfurothioate derivatives, QSAR models could be developed to predict their reactivity in a specific chemical transformation. The descriptors used in such a model could include:

Electronic descriptors: Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of a substituent, or computationally derived parameters like atomic charges and dipole moments.

Steric descriptors: Taft steric parameters (Es) or molecular volume and surface area calculated from computational models.

Hydrophobic descriptors: The partition coefficient (logP), which measures the hydrophobicity of a molecule.

Topological descriptors: Indices that describe the connectivity and branching of the molecule.

A hypothetical QSAR equation for predicting the reaction rate (log k) of a series of substituted S-benzyl sulfurothioates might look like:

log k = c₀ + c₁σ + c₂Es + c₃logP

Relationship between Molecular Conformation and Chemical Behavior

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its chemical reactivity. libretexts.org For S-(2-methylbenzyl) sulfurothioate, the key conformational variables include the torsion angles around the C(aryl)-C(benzylic) and C(benzylic)-S bonds.

The rotation around the C(aryl)-C(benzylic) bond will determine the orientation of the sulfurothioate group relative to the methyl group and the aromatic ring. Certain conformations may be more energetically favorable than others due to steric interactions or electronic effects like hyperconjugation. The 2-methyl group will likely impose restrictions on the rotational freedom around this bond, favoring conformations where the bulky sulfurothioate group is oriented away from it to minimize steric strain.

The conformation of the molecule can directly influence its chemical behavior in several ways:

Accessibility of the reaction center: The preferred conformation may shield the S-S bond from attack by a reagent, thus reducing the reaction rate.

Orbital overlap: The orientation of the orbitals involved in the reaction is crucial. For reactions involving the π-system of the benzene (B151609) ring, the conformation must allow for effective orbital overlap.

Intramolecular interactions: Specific conformations may be stabilized by intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, which can in turn affect the molecule's reactivity.

Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the stable conformations of S-(2-methylbenzyl) sulfurothioate and its derivatives. By understanding the conformational landscape, it is possible to gain deeper insights into the relationship between molecular structure and chemical behavior, and to design molecules with specific conformational preferences that lead to desired reactivity and selectivity.

Advanced Analytical Methodologies for the Characterization and Analysis of Sodium S 2 Methylbenzyl Sulfurothioate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of Sodium S-(2-methylbenzyl) sulfurothioate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-methylbenzyl group, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The benzylic methylene protons adjacent to the sulfur atom would be expected to produce a singlet at approximately 4.0-4.5 ppm. The methyl group protons on the benzene (B151609) ring would also yield a singlet, typically around 2.3-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data. The aromatic carbons would generate several signals between 125-140 ppm. The benzylic methylene carbon is anticipated to have a chemical shift in the range of 35-45 ppm, while the methyl carbon would likely appear around 20-25 ppm.

³³S NMR: While less common, ³³S NMR could provide direct information about the sulfur atoms, though the signals for divalent sulfur are often very broad. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 (m) | 125 - 140 |

| -CH₂-S- | 4.0 - 4.5 (s) | 35 - 45 |

| Ar-CH₃ | 2.3 - 2.5 (s) | 20 - 25 |

s = singlet, m = multiplet. Predicted values are based on analogous structures.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₇NaO₃S₂), electrospray ionization (ESI) in negative mode would likely be employed to detect the [M-Na]⁻ anion. The high-resolution measurement of the monoisotopic mass would allow for the confirmation of the elemental formula. Tandem mass spectrometry (MS/MS) experiments could be used to further probe the structure by inducing fragmentation of the parent ion, which would likely involve the cleavage of the S-S and C-S bonds. researchgate.netnih.gov

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For a crystalline sample of this compound, this technique could determine the precise bond lengths and angles of the sulfurothioate group and the conformation of the 2-methylbenzyl moiety. In the solid state, the thiosulfate (B1220275) anion is known to have a tetrahedral shape. pku.edu.cnnih.govresearchgate.net The S-S bond distance is a key parameter that indicates a single bond. pku.edu.cnnih.govwikipedia.org

Chromatographic Techniques for Purity Profiling and Separation from Reaction Mixtures

Chromatographic methods are essential for separating this compound from impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile compounds like Bunte salts. A reversed-phase HPLC method would be suitable for the analysis of this compound.

Interactive Data Table: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

This method would separate the polar this compound from less polar starting materials like 2-methylbenzyl chloride and other non-polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

This compound is a salt and therefore non-volatile, making it unsuitable for direct GC-MS analysis. However, it can be derivatized to a more volatile compound. A common approach for thiosulfates involves a two-step derivatization: alkylation followed by oxidation. nih.govresearchgate.net For instance, the thiosulfate can be alkylated with a reagent like pentafluorobenzyl bromide, followed by oxidation with iodine to form a stable disulfide derivative, which is amenable to GC-MS analysis. nih.gov

Electrochemical Methods for Redox Potential Determination

Electrochemical techniques, particularly cyclic voltammetry, can be used to investigate the redox properties of this compound. The electrochemical oxidation of the thiosulfate moiety can be studied to determine its redox potential. The behavior of the electrochemical oxidation of thiosulfate is known to be dependent on factors such as pH and scan rate. pku.edu.cn Cyclic voltammetry experiments on a platinum or carbon-based electrode would reveal the oxidation peaks of the sulfurothioate. pku.edu.cnresearchgate.nete3s-conferences.org The voltammogram for sodium thiosulfate typically shows multiple oxidation peaks corresponding to different electrochemical processes. pku.edu.cnresearchgate.net

Spectrophotometric Approaches for Reaction Monitoring and Quantification

UV-Visible spectrophotometry offers a straightforward method for monitoring reactions involving this compound and for its quantification.

The formation of this compound from its precursors can be monitored by observing the change in absorbance at a specific wavelength. spectroscopyonline.com Thiosulfate solutions are known to have a characteristic UV absorbance. researchgate.netresearchgate.net

For quantification, an indirect spectrophotometric method can be employed. This often involves a redox reaction where the thiosulfate reduces a colored reagent, leading to a measurable decrease in absorbance that is proportional to the thiosulfate concentration. For example, the reaction with methylene blue in an acidic medium leads to the decoloration of the dye, and the change in absorbance at its λ_max (around 664 nm) can be used for quantification. spectroscopyonline.com

Interactive Data Table: Summary of Analytical Techniques

| Technique | Application | Key Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Atomic connectivity, chemical environment of protons and carbons. |

| HRMS | Structural Elucidation | Elemental composition, molecular weight. |

| X-ray Crystallography | Structural Elucidation | 3D molecular structure, bond lengths and angles. |

| HPLC | Purity Profiling | Separation and quantification of the compound and impurities. |

| GC-MS (with derivatization) | Trace Analysis | Identification and quantification of volatile derivatives. |

| Cyclic Voltammetry | Redox Properties | Determination of oxidation potentials. |

| UV-Vis Spectrophotometry | Reaction Monitoring & Quantification | Concentration measurement, reaction kinetics. |

Exploration of Advanced Chemical Applications of Sodium S 2 Methylbenzyl Sulfurothioate

Role as a Precursor in the Synthesis of Complex Organosulfur Compounds

Sodium S-(2-methylbenzyl) sulfurothioate serves as a valuable and stable source of the 2-methylbenzylthio group, facilitating the synthesis of a range of more complex sulfur-containing molecules. Its utility as a precursor is particularly evident in the preparation of thioesters, sulfides, and various heterocyclic systems.

Synthesis of Thioesters and Sulfides

Recent research has highlighted the efficacy of sodium S-organyl sulfurothioates, including the benzyl (B1604629) variant, as effective thiolating agents in the synthesis of α-organylthio esters and ketones. In a notable study, the reaction of β-keto esters with sodium S-benzyl sulfurothioate under basic conditions in toluene (B28343) at 100 °C provided a selective method for preparing α-thio esters with yields of up to 90%. The reaction conditions can be tuned to selectively yield either α-thio esters or α-thio ketones by modulating the amount of base used.

This methodology has been shown to be applicable to a range of differently substituted β-keto esters, leading to the formation of various α-benzylthio esters bearing different alkyl, allyl, and benzyl groups attached to the ester's oxygen atom. These products were generally obtained in moderate to good yields. Furthermore, the reaction is not highly sensitive to steric effects, as demonstrated by comparable yields for ortho- and para-substituted benzyl groups.

Beyond the synthesis of thioesters, Bunte salts like this compound are effective precursors for sulfides. A thiol-free method for sulfide (B99878) synthesis involves the reaction of Grignard reagents with Bunte salts, which produces sulfides in high yields. This approach is advantageous as it avoids the use of odorous thiols and is amenable to a wide array of Bunte salts and Grignard reagents. organic-chemistry.org

Table 1: Synthesis of α-Benzylthio Esters using Sodium S-Benzyl Sulfurothioate This table is based on data presented in the study by Kazmierczak et al. and is for illustrative purposes.

| Entry | β-Keto Ester Substrate | Product | Yield (%) |

| 1 | Ethyl acetoacetate (B1235776) | Ethyl 2-(benzylthio)acetate | 85 |

| 2 | Methyl acetoacetate | Methyl 2-(benzylthio)acetate | 80 |

| 3 | Allyl acetoacetate | Allyl 2-(benzylthio)acetate | 75 |

| 4 | Benzyl acetoacetate | Benzyl 2-(benzylthio)acetate | 78 |

Preparation of Heterocyclic Sulfur-Containing Molecules

The application of sodium S-organyl sulfurothioates extends to the synthesis of sulfur-containing heterocycles. These Bunte salts have been utilized in the direct sulfenylation of electron-rich N-heterocycles, providing a pathway to introduce thioether functionalities into these important molecular scaffolds. beilstein-journals.org While specific examples detailing the use of this compound in the formation of a diverse range of heterocyclic rings are still emerging, the principle has been established.

Furthermore, research has demonstrated the synthesis of novel water-soluble Bunte salts that themselves incorporate a heterocyclic moiety, specifically the pharmacophoric aminothieno[2,3-b]pyridine core. mdpi.comresearchgate.net In these instances, a chloroacetamide derivative of the thienopyridine is reacted with sodium thiosulfate (B1220275) to yield the corresponding Bunte salt. mdpi.comresearchgate.net This indicates the compatibility of the Bunte salt functionality with complex heterocyclic systems and suggests the potential for using such functionalized Bunte salts in further synthetic elaborations.

Investigation of Its Potential in Material Science (e.g., Polymer Modification, Functional Coatings)

The unique reactivity of the sulfurothioate group has led to the investigation of Bunte salts, including this compound, in the field of material science. A significant application lies in the formation of functional coatings through the creation of self-assembled monolayers (SAMs). Organic thiosulfates have been shown to form SAMs on gold surfaces under anaerobic conditions. acs.org During the adsorption process, the S-SO3 bond is cleaved, resulting in the formation of a Au-S bond, with the sulfite (B76179) moiety being released. acs.org This method provides a convenient and odorless alternative to thiols for the surface modification of gold, which is crucial for applications in sensor technology and molecular electronics. acs.org

Another area of interest is in polymer modification. Bunte salt-terminated polymers have been developed for applications such as shrink-resist treatments for wool fabrics. researchgate.net In this process, a Bunte salt-terminated polyether is applied to the wool. Under slightly alkaline conditions, the Bunte salt groups can react with the thiol groups present in the wool fibers, forming covalent disulfide bonds. researchgate.net This cross-linking at the fiber surface imparts the desired shrink-resistant properties.

Research into Coordination Chemistry and Ligand Properties with Transition Metals

The coordination chemistry of this compound is an area of growing interest. While extensive studies on this specific Bunte salt are limited, the behavior of the related thiolate ligands provides insight into its potential. Thiolates are known to act as ligands for a variety of transition metals, forming stable complexes. wikipedia.org The sulfur atom in thiolates is a relatively soft donor, leading to strong bonds with soft metal ions like mercury, lead, and cadmium. wikipedia.org

Bunte salts can serve as precursors to thiolate ligands in the presence of a reducing agent or upon electrochemical reduction. The in-situ generation of the 2-methylbenzylthiolate from this compound could allow for the formation of transition metal thiolate complexes without the need to handle the free thiol. The sulfurothioate anion itself can also act as a ligand, coordinating to transition metals in various modes. This dual reactivity makes Bunte salts interesting candidates for the development of novel coordination compounds with potential applications in catalysis and materials chemistry.

Development as a Specialty Chemical Reagent in Niche Organic Synthesis

Beyond its role in the synthesis of relatively common functional groups, this compound and other Bunte salts are being developed as specialty reagents for more niche applications in organic synthesis. Their stability, low odor, and unique reactivity make them valuable tools for specific chemical transformations.

One such application is in the acetamidosulfenylation of alkenes. A method has been developed where Bunte salts act as the thiolating reagent in a reaction that installs both an acetamido and a sulfide group across a double bond. thieme.de This transformation provides access to β-acetamido sulfides, which are structural motifs found in some biologically active compounds. thieme.de

Another emerging niche application is in monofluoromethylthiolation reactions. A Bunte salt, sodium S-(fluoromethyl) sulfurothioate, has been shown to be an effective and practical reagent for the introduction of the -SCH2F group onto aryl amines and aryl thiols. researchgate.net This demonstrates the potential for creating a variety of functionally substituted Bunte salts, like this compound, to act as transfer agents for specialized chemical groups. The reaction of Grignard reagents with Bunte salts also represents a specialized, thiol-free route to sulfides, which is particularly valuable in process chemistry where odor control is critical. organic-chemistry.org

Environmental Behavior and Degradation Mechanisms of Benzyl Sulfurothioates

The environmental fate of benzyl (B1604629) sulfurothioates, including Sodium S-(2-methylbenzyl) sulfurothioate, is governed by a combination of abiotic and biotic processes. While specific data for this compound is limited in publicly available literature, the behavior of this class of compounds can be inferred from studies on related organosulfur compounds, benzyl-containing substances, and compounds with similar functional groups. These processes collectively determine the persistence, transformation, and mobility of these compounds in the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.